3,5-Dimethylcyclohexanemethanol
Overview
Description
3,5-Dimethylcyclohexanemethanol is a colorless, waxy substance that is used in various industries such as fragrance, cosmetics, and pharmaceuticals. Its chemical formula is C9H18O, and it is also known as DMCM. In recent years, there has been an increase in scientific research on DMCM due to its potential applications in various fields.
Scientific Research Applications
1. Efficient Synthesis Methods
- Green Synthesis of Derivatives: A study by Ilangovan et al. (2011) describes the use of SmCl3 as an efficient catalyst for synthesizing 1,8-dioxo-octahydroxanthene derivatives from aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. This process highlights an eco-friendly method using readily available catalysts for producing these derivatives (Ilangovan, Malayappasamy, Muralidharan, & Maruthamuthu, 2011).
2. Catalysis and Reaction Mechanisms
- Shape Selectivity in Catalysis: Anderson and Klinowski (1989) investigated the catalytic conversion of methanol to hydrocarbons using zeolite ZSM-5, revealing insights into the reaction mechanism, including intermediates and shape selectivity in the zeolite host (Anderson & Klinowski, 1989).
- Mechanism in Carboxylation of Methanol: Aresta et al. (2006) explored the reaction mechanism in the direct carboxylation of methanol to dimethylcarbonate, offering insights into different routes and intermediates, distinct from other known catalytic systems (Aresta, Dibenedetto, Pastore, Pápai, & Schubert, 2006).
3. Molecular Interactions and Properties
- Exploration of Molecular Properties: Fatima et al. (2021) conducted experimental and theoretical studies on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of 5,5-Dimethyl-1,3 cyclohexanedione), exploring its properties using various spectroscopic techniques and molecular docking studies. This research provides a comprehensive analysis of molecular interactions and properties (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).
4. Synthesis of Complex Compounds
- Improved Synthesis Using Ultrasound: Li et al. (2012) demonstrated an improved synthesis method for 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, using urea catalysis and ultrasound in aqueous media. This method provides an environmentally friendly approach with high yields (Li, Li, Song, & Chen, 2012).
5. Applications in Organic Reactions
- Oxidative Addition Reactions: Wang and Gao (2009) reported on the oxidative addition reaction of aldehydes with 5,5-dimethylcyclohexane-1,3-dione and 1,3-indandione, leading to selective formation of spiro dihydrofuran and cyclopropane derivatives. This study presents a novel methodology for such reactions (Wang & Gao, 2009).
properties
IUPAC Name |
(3,5-dimethylcyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-3-8(2)5-9(4-7)6-10/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVHTUNKMMCORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867645 | |
Record name | Cyclohexanemethanol, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylcyclohexanemethanol | |
CAS RN |
68480-16-0 | |
Record name | 3,5-Dimethylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68480-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethanol, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanemethanol, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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